molecular formula C10H10F2O2 B13588455 2,5-Difluoro-4-(propan-2-yl)benzoicacid

2,5-Difluoro-4-(propan-2-yl)benzoicacid

Cat. No.: B13588455
M. Wt: 200.18 g/mol
InChI Key: FLRRNSULXNINAV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and an isopropyl group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 2,5-Difluoro-4-(propan-2-yl)benzoic acid typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the isopropyl group.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can yield corresponding alcohols or ketones.

Scientific Research Applications

2,5-Difluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The isopropyl group influences the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,5-difluoro-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H10F2O2/c1-5(2)6-3-9(12)7(10(13)14)4-8(6)11/h3-5H,1-2H3,(H,13,14)

InChI Key

FLRRNSULXNINAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1F)C(=O)O)F

Origin of Product

United States

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